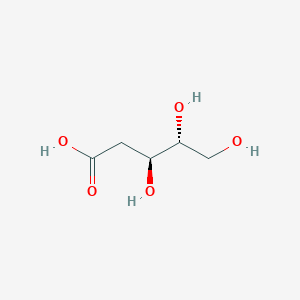
2-deoxy-D-ribonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-deoxy-D-ribonic acid is a pentonic acid that is the 2-deoxy derivative of D-ribonic acid. It has a role as a human metabolite. It derives from a D-ribonic acid. It is a conjugate acid of a 2-deoxy-D-ribonate.
2-Deoxyribonic acid, also known as 2-deoxyribonate, belongs to the class of organic compounds known as beta hydroxy acids and derivatives. Beta hydroxy acids and derivatives are compounds containing a carboxylic acid substituted with a hydroxyl group on the C3 carbon atom. 2-Deoxyribonic acid is soluble (in water) and a weakly acidic compound (based on its pKa). 2-Deoxyribonic acid can be biosynthesized from D-ribonic acid.
Applications De Recherche Scientifique
Radiation Chemistry of 2-Deoxy-D-Ribonic Acid
Research by Schulte-Frohlinde and Sonntag (1972) investigated the γ-radiolysis of 2-deoxy-ribose in diluted aqueous solutions. They found that the primary attack of radiolytically formed OH radicals and H atoms leads to specific radicals which undergo water elimination and disproportionation reactions. This study contributes to understanding the radiation chemistry relevant to DNA model compounds, highlighting the role of 2-deoxy-D-ribose in such processes (Schulte-Frohlinde & Sonntag, 1972).
Biochemical Reactions with D-Ribose
Von Sonntag and Dizdaroglu (1977) studied the reactions of OH radicals with D-ribose in aqueous solutions. They identified multiple products, including 2-deoxy-D-erythro-pentonic acid, providing insights into biochemical transformations involving D-ribose and its derivatives, which are relevant for understanding complex biochemical pathways (von Sonntag & Dizdaroglu, 1977).
Synthesis of Nucleosides
Faivre-Buet, Grouiller, and Descotes (1992) demonstrated the use of D-(+)-ribonic γ-lactone as a chiral synthon for synthesizing 1-deoxy-D-psicofuranose. This work contributes to the field of nucleoside synthesis, showcasing the potential of using 2-deoxy-D-ribonic acid derivatives in the preparation of complex molecules like nucleosides (Faivre-Buet, Grouiller, & Descotes, 1992).
Inhibitors of Ribonucleotide Reductase
Baker et al. (1991) explored the use of 2'-deoxy-2'-methyleneuridine and 2'-deoxy-2',2'-difluorocytidine 5'-diphosphates as inhibitors of ribonucleoside diphosphate reductase (RDPR), an enzyme crucial for DNA synthesis. Their findings suggest that derivatives of 2-deoxy-D-ribose can function as potent inhibitors of RDPR, offering insights into the development of novel chemotherapeutic agents (Baker et al., 1991).
Oxidation and Fermentation Studies
Adachi et al. (2013) investigated the oxidation of D-ribose and 2-deoxy-D-ribose to their respective keto derivatives via oxidative fermentation. This study provides valuable information on the biochemical transformation of these sugars, which are crucial components of nucleic acids (Adachi et al., 2013).
X-Ray Absorption Studies
Akamatsu and Yokoya (2001) examined the X-ray absorption near-edge structure (XANES) of 2-deoxy-D-ribose. Their study helps in understanding the physicochemical characteristics of 2-deoxy-D-ribose moieties in DNA, which is crucial for comprehending biological radiation stress (Akamatsu & Yokoya, 2001).
Propriétés
Numéro CAS |
29625-75-0 |
|---|---|
Nom du produit |
2-deoxy-D-ribonic acid |
Formule moléculaire |
C5H10O5 |
Poids moléculaire |
150.13 g/mol |
Nom IUPAC |
(3S,4R)-3,4,5-trihydroxypentanoic acid |
InChI |
InChI=1S/C5H10O5/c6-2-4(8)3(7)1-5(9)10/h3-4,6-8H,1-2H2,(H,9,10)/t3-,4+/m0/s1 |
Clé InChI |
VBUWJOHKCBQXNU-IUYQGCFVSA-N |
SMILES isomérique |
C([C@@H]([C@@H](CO)O)O)C(=O)O |
SMILES |
C(C(C(CO)O)O)C(=O)O |
SMILES canonique |
C(C(C(CO)O)O)C(=O)O |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



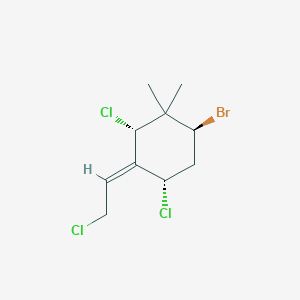
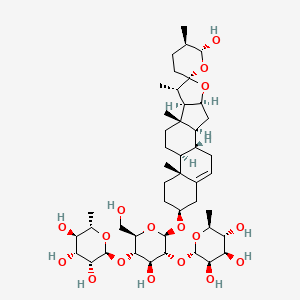

![(2S)-2-[[(2S)-2-[[[(1R)-1-aminoethyl]-hydroxyphosphoryl]methyl]-3-phenylpropanoyl]amino]-3-(4-hydroxy-3-iodophenyl)propanoic acid](/img/structure/B1248215.png)
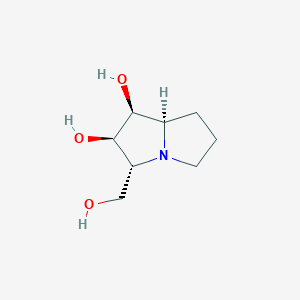
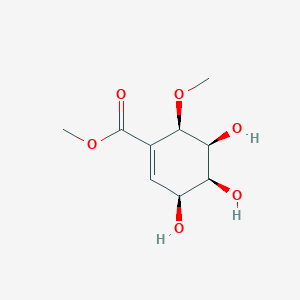
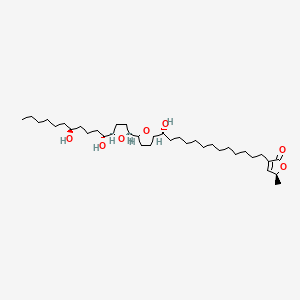

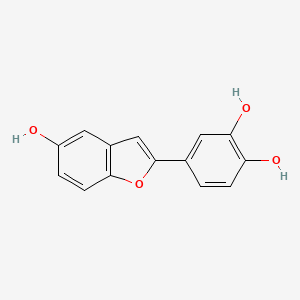
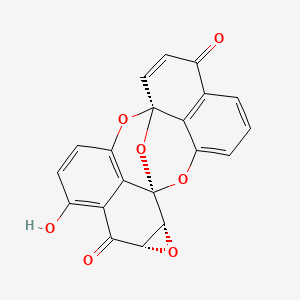
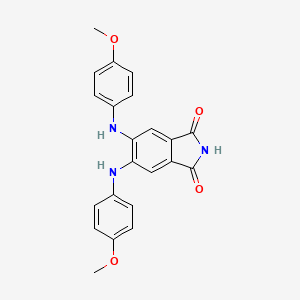
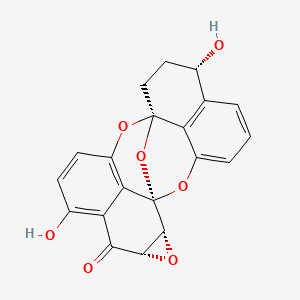
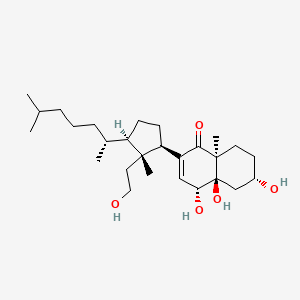
![(E)-3-(3,5-Dimethoxy-4-octoxyphenyl)-1-[4-(3,4-dimethylphenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B1248233.png)